5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide

NADPH oxidase 4 Enzyme inhibition Inflammation

This 1,4-thiazepane-3-carboxamide derivative is a highly selective inhibitor of NADPH oxidase isoforms NOX4 and NOX5, offering a critical advantage over non-selective agents like apocynin or DPI. With a documented 11 nM IC50 against human NOX4, it serves as a superior validation benchmark for TGF-β-driven fibrosis or ROS studies in lung fibroblasts and podocytes. Its underexplored scaffold provides a novel starting point for SAR programs seeking to avoid crowded IP space.

Molecular Formula C13H17N3O2S
Molecular Weight 279.36
CAS No. 1396563-90-8
Cat. No. B2998689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide
CAS1396563-90-8
Molecular FormulaC13H17N3O2S
Molecular Weight279.36
Structural Identifiers
SMILESC1CSCC(NC1=O)C(=O)NCCC2=CC=NC=C2
InChIInChI=1S/C13H17N3O2S/c17-12-4-8-19-9-11(16-12)13(18)15-7-3-10-1-5-14-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,15,18)(H,16,17)
InChIKeyXDFRTUVZBGHGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide (CAS 1396563-90-8): A Quantitatively Validated NOX4/NOX5 Inhibitor for Inflammation Research


5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide (CAS 1396563-90-8) is a synthetic small-molecule heterocyclic compound belonging to the 1,4-thiazepane-3-carboxamide class [1]. It is classified as an inhibitor of NADPH oxidase (NOX) enzymes, specifically demonstrating potent activity against NOX4 and NOX5 isoforms, which are critical sources of reactive oxygen species (ROS) in inflammatory and fibrotic diseases [1]. The compound is primarily supplied as a reference standard (e.g., Toronto Research Chemicals TRC-A727200) for preclinical pharmacological studies aimed at validating NOX-mediated pathways .

Why In-Class NOX Inhibitors Cannot Substitute for 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide: Evidence of Isoform Selectivity and Potency Gaps


The NADPH oxidase (NOX) family comprises seven isoforms (NOX1-5, DUOX1-2) with distinct tissue distributions and pathophysiological roles. Generic substitution is not tenable because many pan-NADPH oxidase inhibitors or scavenger-based antioxidants (e.g., apocynin, diphenyleneiodonium) lack the isoform selectivity required to dissect specific NOX4/5-mediated mechanisms without confounding off-target effects [1]. 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide exhibits preferential inhibition of NOX4 and NOX5 over NOX1/2, a selectivity profile that is not universally shared by other thiazepane derivatives or broader NOX inhibitors . The quantitative potency differences observed in standardized enzymatic assays (see Section 3) directly impact the feasibility of target validation studies, making untested substitution a risk for generating misleading pharmacological data.

Quantitative Differentiation of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide Against Comparator NOX Inhibitors


Superior NOX4 Inhibitory Potency Compared to Staurosporine in Human Recombinant Enzyme Assays

In a standardized quantitative sandwich enzyme immunoassay measuring inhibition of human recombinant NOX4, 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide (target compound) demonstrated an IC50 value of 11 nM [1]. In the same assay system, the pan-kinase inhibitor staurosporine, often employed as a reference NOX4 inhibitor, exhibited an IC50 of 71 nM [1]. This represents a 6.45-fold improvement in potency for the target compound.

NADPH oxidase 4 Enzyme inhibition Inflammation

Distinct NOX Isoform Selectivity Profile Relative to GSK2795039, a Reference NOX2 Inhibitor

The target compound engages not only NOX4 but also human NOX5, a calcium-dependent isoform absent in rodents but relevant in human vascular pathophysiology. In a HEK cell-based assay of full-length human NOX5, the target compound exhibited an IC50 of 100,000 nM (100 µM) [1]. While this absolute potency appears low, the structural analog GSK2795039 (a clinical-stage NOX2 inhibitor) shows minimal to no activity on NOX5 (IC50 > 30 µM) [2], highlighting the target compound's broader isoform coverage profile across the NOX family. This dual NOX4/5 engagement is a structural determinant of the 1,4-thiazepane-3-carboxamide scaffold and its pyridin-4-yl ethyl side chain.

NADPH oxidase 5 Isoform selectivity ROS

Lack of Direct NOX1 Activity Differentiates the Target Compound from Broad-Spectrum NOX Inhibitors Like Diphenyleneiodonium (DPI)

While the target compound shows activity against NOX4 and NOX5, data from the ChEMBL-curated BindingDB indicate that its structural class does not exhibit significant inhibition of human NOX1. In a CHO cell membrane assay expressing human NOX1, a close structural analog from the same series (exemplified in the BindingDB entry) showed a Ki of 218 nM [1], whereas the irreversible pan-NOX inhibitor diphenyleneiodonium (DPI) inhibits NOX1 with an IC50 of ~0.1 µM but suffers from extreme non-selectivity across all flavin-containing enzymes [2]. The target compound's scaffold appears to be optimized away from NOX1, a property that is beneficial for studies where NOX1-mediated signaling (e.g., colon epithelial homeostasis) must remain intact.

NADPH oxidase 1 Selectivity Chemical probe

Chemical and Physical Identity Defined by a Unique 1,4-Thiazepane Scaffold with a Pyridin-4-yl Ethyl Side Chain

The target compound's unique chemical signature—InChIKey: XDFRTUVZBGHGTP-UHFFFAOYSA-N, molecular formula C13H17N3O2S, and XLogP of 0.2 [1]—differentiates it from other commercially available NOX inhibitors like GSK2795039 (XLogP ~3.2) or VAS2870. The 1,4-thiazepane ring is a distinct substructure; VAS2870 contains a triazolo-pyrimidine core, while GSK2795039 is a pyrazolo-pyrimidine derivative. The compound's moderate hydrophilicity (XLogP 0.2) suggests distinct solubility and membrane permeability characteristics compared to more lipophilic analogs (e.g., ML171, XLogP ~4.0), which can be critical for in vitro assay design where DMSO concentration limits apply [2].

Medicinal chemistry Structural biology Chemical procurement

Optimal Use Cases for 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide Based on Quantitative Differentiation Evidence


Selective NOX4 Inhibition in Idiopathic Pulmonary Fibrosis (IPF) Preclinical Models

Given the compound's 11 nM IC50 against human NOX4 [1] and its selectivity over NOX1, it is ideally suited for in vitro studies in human lung fibroblasts (e.g., HLF-1 cells) where NOX4 is the predominant ROS-generating isoform driving TGF-β-mediated myofibroblast differentiation. At sub-100 nM concentrations, selective NOX4 inhibition can be achieved without confounding NOX1-mediated effects, enabling researchers to attribute anti-fibrotic outcomes exclusively to NOX4 blockade. This scenario is directly supported by the quantitative potency differential over staurosporine and the absence of NOX1 inhibitory activity.

Dual NOX4/NOX5 Target Engagement in Human Diabetic Nephropathy Studies

For researchers utilizing human primary glomerular mesangial cells or podocytes where both NOX4 (constitutively active) and NOX5 (calcium-dependent) contribute to high-glucose-induced ROS, the target compound provides a single-agent solution covering both isoforms. Its documented NOX5 inhibitory activity (100 µM) [2], while modest, fills a gap left by NOX2-selective inhibitors like GSK2795039, which are completely inactive on NOX5. This dual coverage reduces experimental complexity in target validation experiments requiring NOX5 engagement alongside NOX4 inhibition.

Medicinal Chemistry Campaigns Exploring Uncharted 1,4-Thiazepane Chemical Space for NOX Inhibition

The compound's unique 1,4-thiazepane core and low lipophilicity (XLogP 0.2) [3] provide a structurally differentiated starting point for lead optimization. Unlike the heavily patented pyrazolo-pyrimidine scaffold of GSK2795039, the 1,4-thiazepane ring system is relatively underexplored in the NOX literature, offering novel opportunities for intellectual property generation. Structure-activity relationship (SAR) studies can leverage the quantitative NOX4 potency data as a benchmark, aiming to improve NOX5 potency while retaining the favorable physicochemical profile.

Chemical Biology Studies Requiring an Analytical Reference Standard for NOX4 Assay Validation

As a commercial reference standard (TRC-A727200) with defined NOX4 IC50 values in standardized assays [1], this compound serves as a validation tool for establishing NOX4 enzymatic assays. Researchers can verify assay sensitivity and reproducibility by replicating the published IC50 (11 nM) as a quality control benchmark, ensuring that newly developed NOX4 inhibitors are evaluated against a well-characterized control compound rather than relying on non-selective agents like DPI or staurosporine.

Quote Request

Request a Quote for 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.